

An In-depth Technical Guide to the Chemical Properties of N-Nitrosodiethylamine-d4

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Compound of Interest

Compound Name: *N-Nitrosodiethylamine-d4*

Cat. No.: B584472

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **N-Nitrosodiethylamine-d4** (NDEA-d4), a deuterated isotopologue of the potent carcinogen N-Nitrosodiethylamine (NDEA). This document is intended to serve as a technical resource, consolidating key data and methodologies relevant to research and development involving this compound.

Chemical and Physical Properties

N-Nitrosodiethylamine-d4 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of NDEA in various matrices, including pharmaceuticals, food, and environmental samples.^[1] Its deuteration provides a distinct mass difference from the non-labeled compound, enabling accurate and precise measurements.

Table 1: General and Physical Properties of **N-Nitrosodiethylamine-d4**

Property	Value	Reference(s)
Chemical Name	N-(ethyl-1,1-d2)-N-nitroso-ethan-1,1-d2-amine	[1]
Synonyms	DEN-d4, Diethylnitrosamine-d4	[2]
CAS Number	1346603-41-5	[1]
Molecular Formula	C ₄ H ₆ D ₄ N ₂ O	[3]
Molecular Weight	106.16 g/mol	[3]
Appearance	Clear to yellow liquid	[4]
Storage Temperature	-20°C	[3]

Table 2: Spectroscopic and Chromatographic Data

Property	Value	Reference(s)
Purity (by HPLC)	>95%	[3]
Primary Analytical Method	GC, NMR, MS	[5]

Note: Some physical properties, such as boiling point and density, are often reported for the non-deuterated form, N-Nitrosodiethylamine (CAS: 55-18-5). For NDEA, the boiling point is approximately 177 °C and the density is about 0.95 g/mL.[6]

Metabolic Activation and Carcinogenic Mechanism

N-Nitrosodiethylamine is a well-established procarcinogen that requires metabolic activation to exert its toxic effects. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver.[7][8]

The metabolic process begins with the α -hydroxylation of one of the ethyl groups of NDEA. This hydroxylation is the rate-limiting step in its activation. The resulting α -hydroxy-NDEA is an unstable intermediate that spontaneously decomposes to form an ethyldiazonium ion. This highly reactive electrophilic species can then readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can cause

miscoding during DNA replication, leading to mutations and the initiation of carcinogenesis.[9]
[10]



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Metabolic activation pathway of **N-Nitrosodiethylamine-d4**.

Experimental Protocols

Synthesis of N-Nitrosodiethylamine-d4 (General Method)

A specific, detailed synthesis protocol for **N-Nitrosodiethylamine-d4** is not readily available in the public domain. However, a general method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically sodium nitrite, under acidic conditions.[11] The following is a representative protocol adapted from the known synthesis of similar nitrosamines.

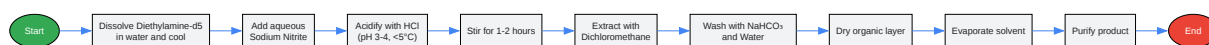
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

- Diethylamine-d5 (or another suitably deuterated diethylamine precursor)
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl) or another suitable acid
- Dichloromethane or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment

Procedure:

- Dissolve diethylamine-d5 in water and cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.
- Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C. The pH should be maintained between 3 and 4.
- Continue stirring the reaction mixture in the ice bath for 1-2 hours.
- Extract the product from the aqueous mixture with dichloromethane.
- Wash the organic extract with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **N-Nitrosodiethylamine-d4**.
- Purify the product by distillation or chromatography as needed.



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General workflow for the synthesis of **N-Nitrosodiethylamine-d4**.

Quantitative Analysis by GC-MS/MS

N-Nitrosodiethylamine-d4 is commonly used as an internal standard for the quantification of NDEA in various samples. The following is a general protocol for the analysis of NDEA using GC-MS/MS with NDEA-d4 as an internal standard.^{[12][13][14]}

Instrumentation:

- Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

- Appropriate GC column (e.g., DB-5ms or equivalent)

Sample Preparation:

- Accurately weigh the sample to be analyzed.
- Spike the sample with a known amount of **N-Nitrosodiethylamine-d4** internal standard solution.
- Extract the nitrosamines from the sample matrix using a suitable solvent (e.g., dichloromethane) and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
- Concentrate the extract to a final volume.

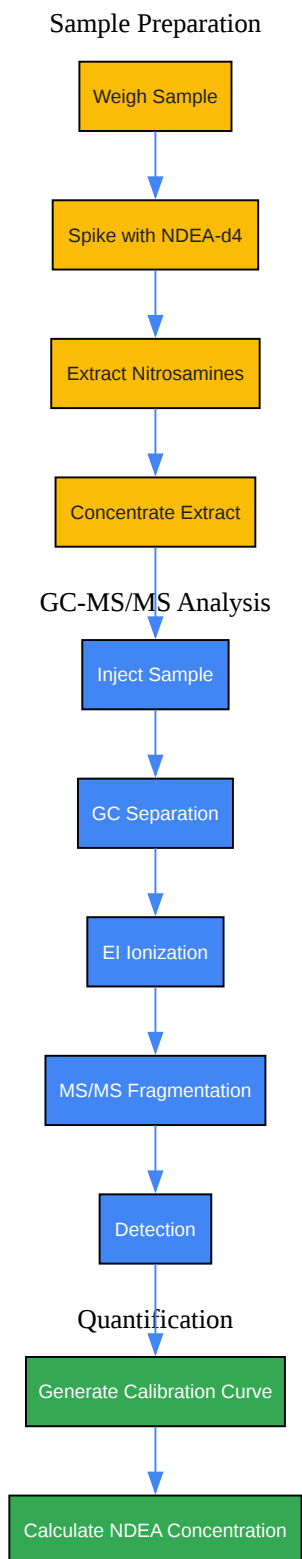
GC-MS/MS Parameters (Example):

- Injector: Splitless mode, 250°C
- Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Ion Source: Electron Ionization (EI) at 70 eV.
- MS/MS Transitions:
 - NDEA: Precursor ion (m/z 102) -> Product ions (e.g., m/z 74, m/z 44)
 - NDEA-d4: Precursor ion (m/z 106) -> Product ions (e.g., m/z 78, m/z 46)[\[15\]](#)

Quantification:

- Generate a calibration curve using standards of NDEA at various concentrations, each containing a fixed amount of NDEA-d4 internal standard.

- Calculate the concentration of NDEA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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